(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride
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Description
(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride is a useful research compound. Its molecular formula is C21H23ClFN3O2S2 and its molecular weight is 468. The purity is usually 95%.
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Biological Activity
The compound (E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride is a novel synthetic derivative of benzothiazole, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Benzothiazole moiety : Known for its broad pharmacological properties.
- Morpholinopropyl group : Imparts solubility and potential interactions with biological targets.
- Thiophenyl group : Enhances the compound's electronic properties, potentially affecting its biological activity.
The molecular formula is C22H24FN3O2S, and its molecular weight is approximately 421.51 g/mol.
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, showing promising results:
- Cell Lines Tested : MDA-MB-231 (breast cancer), NCI-H226 (lung cancer), and others.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays.
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 8.78 | Apoptosis induction |
NCI-H226 | 6.68 | Caspase activation |
HT-29 | 15.49 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer effects, the compound has been tested for antimicrobial properties against various pathogens:
- Tested Organisms : Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).
- Results : The compound exhibited moderate antibacterial activity, with minimum inhibitory concentrations (MIC) indicating effectiveness against both bacterial strains.
Table 2: Antimicrobial Activity Data
Organism | MIC (µM) | Activity Level |
---|---|---|
Staphylococcus aureus | 12.5 | Moderate |
Escherichia coli | 25 | Moderate |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the benzothiazole nucleus significantly influence the biological activity of this class of compounds. Substituents such as fluorine and morpholine enhance both anticancer and antimicrobial activities.
Case Studies
- Case Study 1 : A study involving the synthesis and evaluation of similar benzothiazole derivatives demonstrated that compounds with halogen substitutions showed increased cytotoxicity against various cancer cell lines compared to their non-substituted counterparts .
- Case Study 2 : Research on a related compound found that the presence of morpholine groups improved solubility and bioavailability, leading to enhanced therapeutic efficacy in vivo .
Properties
IUPAC Name |
(E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2S2.ClH/c22-16-4-6-18-19(15-16)29-21(23-18)25(9-2-8-24-10-12-27-13-11-24)20(26)7-5-17-3-1-14-28-17;/h1,3-7,14-15H,2,8-13H2;1H/b7-5+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUYVYVSACFSDM-GZOLSCHFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C=CC4=CC=CS4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)/C=C/C4=CC=CS4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.